molecular formula C18H25ClO6 B3911163 Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate

Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate

Cat. No.: B3911163
M. Wt: 372.8 g/mol
InChI Key: WSPHOGMRDVGREC-UHFFFAOYSA-N
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Description

Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate is an organic compound that belongs to the class of phenoxy ethers. This compound is characterized by the presence of a chloro-substituted phenoxy group, which is linked to a propanedioate moiety through a series of ethoxy linkages. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol, which is reacted with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol.

    Intermediate Formation: The intermediate 2-(4-chloro-2-methylphenoxy)ethanol is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethanol.

    Final Product Formation: The final step involves the esterification of 2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethanol with diethyl malonate under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or ethers, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and ethers.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethoxy linkages provide flexibility to the molecule, allowing it to fit into various binding pockets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the phenoxy group.

    Ethyl 2-(4-chlorophenoxy)acetate: Contains a phenoxy group but with a different ester linkage.

    Diethyl 2-(2-phenoxy)propanedioate: Similar structure but without the chloro and methyl substitutions.

Uniqueness

Diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate is unique due to the presence of both chloro and methyl substitutions on the phenoxy group, which can significantly influence its reactivity and interactions with biological targets. The ethoxy linkages also provide additional flexibility compared to similar compounds.

Properties

IUPAC Name

diethyl 2-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO6/c1-4-23-17(20)15(18(21)24-5-2)8-9-22-10-11-25-16-7-6-14(19)12-13(16)3/h6-7,12,15H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHOGMRDVGREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)Cl)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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